(5-Bromo-2-methylphenyl)acetyl chloride
Overview
Description
(5-Bromo-2-methylphenyl)acetyl chloride is a useful research compound. Its molecular formula is C9H8BrClO and its molecular weight is 247.51 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that acyl chlorides, such as this compound, are highly reactive and can interact with a variety of biological targets, including proteins and other macromolecules .
Mode of Action
(5-Bromo-2-methylphenyl)acetyl chloride is likely to undergo Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction . In this reaction, the acyl chloride group (-COCl) of the compound acts as an electrophile, reacting with an aromatic compound to introduce an acyl group (C=O) into the aromatic ring .
Biochemical Pathways
The compound’s potential to undergo friedel-crafts acylation suggests that it could participate in various biochemical reactions involving aromatic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential for Friedel-Crafts acylation, it could potentially modify the structure and function of target molecules, particularly aromatic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the Friedel-Crafts acylation reaction it may undergo is typically catalyzed by a Lewis acid, such as aluminum chloride .
Properties
IUPAC Name |
2-(5-bromo-2-methylphenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKOROWEXQHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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